molecular formula C7H7N5O B2841337 [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide CAS No. 1334490-13-9

[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide

Cat. No.: B2841337
CAS No.: 1334490-13-9
M. Wt: 177.167
InChI Key: GVORDUMDCYAGTQ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate under microwave irradiation conditions . This process yields the desired triazolo-pyridine derivative through a series of cyclization and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications. These methods offer advantages such as reduced reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of functionalized triazolo-pyridine derivatives .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and proliferation . The compound’s triazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide apart is its unique combination of the triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases and its potential as an anticancer agent highlight its significance in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-10-7(13)5-1-2-6-11-9-4-12(6)3-5/h1-4H,8H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVORDUMDCYAGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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